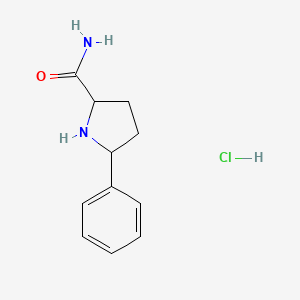
5-Phenylpyrrolidine-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenylpyrrolidine-2-carboxamide hydrochloride is a chemical compound with the molecular weight of 240.73 . It is a powder in physical form . The IUPAC name of this compound is (2S,5R)-N-methyl-5-phenylpyrrolidine-2-carboxamide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H16N2O.ClH/c1-13-12 (15)11-8-7-10 (14-11)9-5-3-2-4-6-9;/h2-6,10-11,14H,7-8H2,1H3, (H,13,15);1H/t10-,11+;/m1./s1 . This indicates that the compound has a five-membered pyrrolidine ring, which is a nitrogen heterocycle . Physical And Chemical Properties Analysis
5-Phenylpyrrolidine-2-carboxamide hydrochloride is a powder in physical form . It has a molecular weight of 240.73 . The compound is stored at a temperature of 4 degrees .Scientific Research Applications
Medicinal Chemistry and Antiviral Research The compound shows potential as an anti-HIV agent. For instance, a related compound, 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, has been identified for its potential as an anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor, highlighting the structural class's relevance in antiviral research. This compound forms infinite chains via hydrogen bonding, indicating the importance of its molecular interactions (Tamazyan et al., 2007).
Organic Synthesis In organic chemistry, the compound's derivatives have been synthesized through parallel solution-phase approaches, indicating its utility in the development of chemical libraries for further medicinal exploration. For example, a library of pyrrolidine-2-carboxamide derivatives was prepared, showcasing the versatility of the core structure in generating compounds with potential bioactivity (Črček et al., 2012).
Antimicrobial and Antimycobacterial Activity Research has also focused on the synthesis and evaluation of pyrrolidine-2-carboxamide derivatives for their antimicrobial properties. Some derivatives have shown significant in vitro activity against Mycobacterium tuberculosis and other pathogenic bacteria, underscoring the potential of these compounds in treating infectious diseases (Zítko et al., 2013).
Enzyme Inhibition and Pharmacological Properties Moreover, phenylpyrrolidine and phenylpiperidine-substituted benzimidazole carboxamide derivatives, including 5-Phenylpyrrolidine-2-carboxamide hydrochloride, have been optimized as poly(ADP-ribose) polymerase (PARP) inhibitors, demonstrating high potency and efficacy. These findings highlight the compound's relevance in cancer research and therapy (Penning et al., 2010).
Stereoselective Synthesis and Neuropharmacology The stereoselectivity of phenylpiracetam, a compound related to 5-Phenylpyrrolidine-2-carboxamide, has been explored for its neuropharmacological properties, offering insights into the design of more effective cognitive enhancers and neuroprotective agents (Veinberg et al., 2015).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Future Directions
While specific future directions for 5-Phenylpyrrolidine-2-carboxamide hydrochloride are not available, pyrrolidine compounds in general are of great interest in drug discovery due to their versatility and the wide range of biological activities they exhibit . They are considered promising scaffolds for the design of new compounds with different biological profiles .
properties
IUPAC Name |
5-phenylpyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-11(14)10-7-6-9(13-10)8-4-2-1-3-5-8;/h1-5,9-10,13H,6-7H2,(H2,12,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTHKSJEYYRBIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1C2=CC=CC=C2)C(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylpyrrolidine-2-carboxamide hydrochloride | |
CAS RN |
1803561-79-6 |
Source


|
| Record name | 5-phenylpyrrolidine-2-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

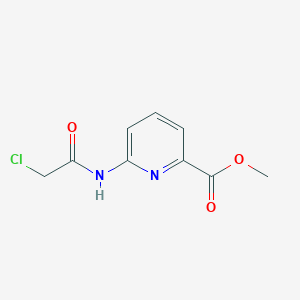
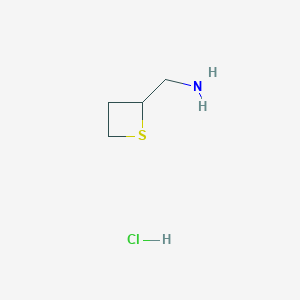
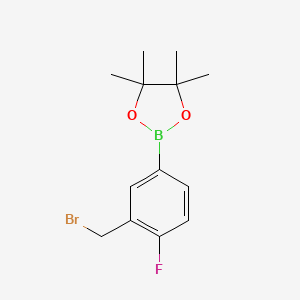
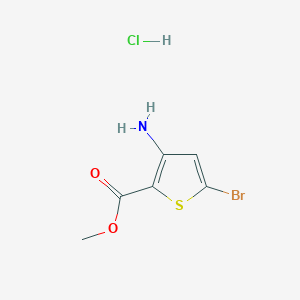
![6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1379573.png)
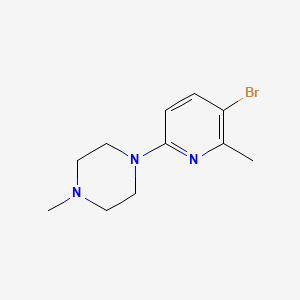
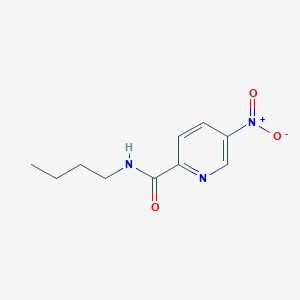
![Tert-butyl 2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate](/img/structure/B1379582.png)
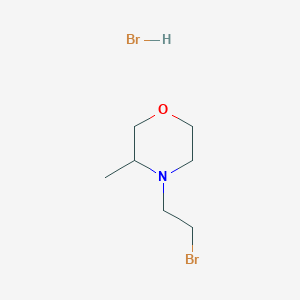
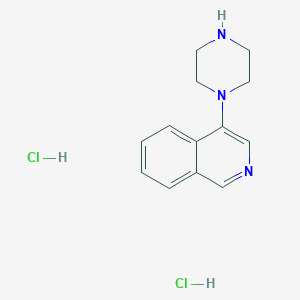
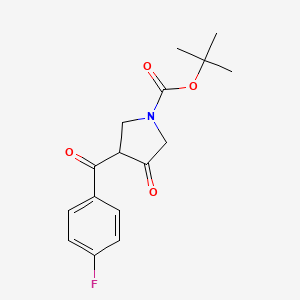
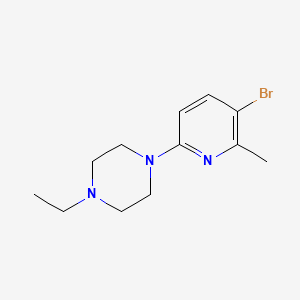

![Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride](/img/structure/B1379592.png)